2,4-Dichloro-1-(2-nitrovinyl)benzene 2,4-Dichloro-1-(2-nitrovinyl)benzene
Brand Name: Vulcanchem
CAS No.: 18984-21-9
VCID: VC21020442
InChI: InChI=1S/C8H5Cl2NO2/c9-7-2-1-6(8(10)5-7)3-4-11(12)13/h1-5H/b4-3+
SMILES: C1=CC(=C(C=C1Cl)Cl)C=C[N+](=O)[O-]
Molecular Formula: C8H5Cl2NO2
Molecular Weight: 218.03 g/mol

2,4-Dichloro-1-(2-nitrovinyl)benzene

CAS No.: 18984-21-9

Cat. No.: VC21020442

Molecular Formula: C8H5Cl2NO2

Molecular Weight: 218.03 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-1-(2-nitrovinyl)benzene - 18984-21-9

Specification

CAS No. 18984-21-9
Molecular Formula C8H5Cl2NO2
Molecular Weight 218.03 g/mol
IUPAC Name 2,4-dichloro-1-[(E)-2-nitroethenyl]benzene
Standard InChI InChI=1S/C8H5Cl2NO2/c9-7-2-1-6(8(10)5-7)3-4-11(12)13/h1-5H/b4-3+
Standard InChI Key LIWIJBBAMBDXME-ONEGZZNKSA-N
Isomeric SMILES C1=CC(=C(C=C1Cl)Cl)/C=C/[N+](=O)[O-]
SMILES C1=CC(=C(C=C1Cl)Cl)C=C[N+](=O)[O-]
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)C=C[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

2,4-Dichloro-1-(2-nitrovinyl)benzene (CAS Registry Number: 18984-21-9) belongs to the class of substituted nitrostyrenes. The compound has a molecular formula of C₈H₅Cl₂NO₂ with a molecular weight of 218.04 g/mol . It is also known by several synonyms including 2,4-dichloro-β-nitrostyrene, 1,3-dichloro-4-(2-nitroethenyl)benzene, and NSC 81882 .

The molecular structure consists of a benzene ring with two chlorine atoms at positions 2 and 4, and a nitrovinyl group (-CH=CH-NO₂) at position 1 . This structure can be characterized by:

  • A benzene core serving as the primary scaffold

  • Two chlorine substituents providing halogen functionality

  • A nitrovinyl moiety that contributes to the compound's reactivity profile

The compound has been assigned several identifiers in chemical databases including European Community (EC) Number 623-905-8 and ChEMBL ID CHEMBL1966428 .

Physical and Chemical Properties

2,4-Dichloro-1-(2-nitrovinyl)benzene exhibits distinct physical and chemical properties that influence its behavior in various environments and reactions. Table 1 summarizes the key physicochemical parameters of this compound.

Table 1: Physicochemical Properties of 2,4-Dichloro-1-(2-nitrovinyl)benzene

PropertyValueReference
Physical StatePale yellow solid
Molecular Weight218.04 g/mol
Melting Point155.9°C
Boiling Point334.1±27.0°C (Predicted)
Log P3.76400
Topological Polar Surface Area45.8 Ų
Density1.447±0.06 g/cm³ (Predicted)
Vapor Pressure0.000253 mmHg at 25°C
Refractive Index1.626
Flash Point110°C

The compound's relatively high melting point indicates significant intermolecular forces, likely due to the presence of polar nitro groups that can engage in dipole-dipole interactions. The log P value of 3.76 suggests that the compound has moderate lipophilicity, making it more soluble in organic solvents than in water .

Chemical Reactivity and Reaction Mechanisms

The chemical reactivity of 2,4-Dichloro-1-(2-nitrovinyl)benzene is primarily determined by its functional groups. The nitrovinyl moiety serves as an electron-withdrawing group, making the vinyl portion susceptible to nucleophilic attack.

Addition Reactions

The vinyl group in 2,4-Dichloro-1-(2-nitrovinyl)benzene can undergo addition reactions with electrophiles. When reacted with strong acids like hydrochloric acid (HCl), it forms a chloride addition product through electrophilic addition . This reactivity pattern is characteristic of compounds containing electron-deficient alkenes.

Cross-Coupling Reactions

The electron-deficient nitrovinyl group makes this compound suitable for palladium-catalyzed carbon-carbon bond-forming reactions. These include:

  • Heck coupling reactions

  • Michael additions

  • Cycloaddition reactions

These reaction pathways make 2,4-Dichloro-1-(2-nitrovinyl)benzene valuable as a building block for more complex molecular structures in organic synthesis.

Biological Activity and Toxicological Profile

Related nitrobenzene compounds have shown:

  • Moderate acute oral toxicity

  • Potential for skin sensitization

  • Hepatotoxicity in animal studies

  • Carcinogenic potential in some cases

For instance, studies on 2,4-dichloro-1-nitrobenzene reported:

  • Significant dose-related increases in tumor incidence in mice

  • Development of hepatocellular adenomas in female mice at higher doses

  • Non-neoplastic lesions in the liver and kidneys of exposed mice

While these findings cannot be directly extrapolated to 2,4-Dichloro-1-(2-nitrovinyl)benzene, they suggest caution should be exercised when handling nitro-substituted aromatic compounds of this class until specific toxicological data becomes available.

Applications and Research Significance

The electron-deficient nature of the nitrovinyl group in 2,4-Dichloro-1-(2-nitrovinyl)benzene makes it valuable for:

Synthetic Organic Chemistry

The compound can serve as an important building block in organic synthesis, particularly for creating more complex molecules through carbon-carbon bond formation. Its ability to undergo addition reactions with various nucleophiles makes it versatile in synthetic pathways.

Materials Science

The unique electronic properties of compounds containing nitrovinyl groups can be exploited in materials science for:

  • Development of electronic materials

  • Creation of specialized polymers

  • Dye synthesis

Analytical Methods and Characterization

Various analytical techniques can be employed to characterize 2,4-Dichloro-1-(2-nitrovinyl)benzene:

  • Spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

    • Infrared (IR) spectroscopy to identify functional groups

    • UV-Visible spectroscopy to study electronic transitions

  • Chromatographic techniques:

    • High-Performance Liquid Chromatography (HPLC) for purity analysis

    • Gas Chromatography-Mass Spectrometry (GC-MS) for identification

  • Thermal analysis:

    • Differential Scanning Calorimetry (DSC) to determine melting point and thermal behavior

    • Thermogravimetric Analysis (TGA) to study thermal stability

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